molecular formula C16H13IO4 B3121924 Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate CAS No. 297150-02-8

Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate

Cat. No.: B3121924
CAS No.: 297150-02-8
M. Wt: 396.18 g/mol
InChI Key: NDDDBJHZVUICJC-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate is an organic compound with the molecular formula C16H13IO4 It is a derivative of benzoic acid and contains both iodine and methylbenzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate typically involves the esterification of 5-iodosalicylic acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would result in the formation of a biaryl compound.

Scientific Research Applications

Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-iodo-2-methoxybenzoate
  • Methyl 2-iodo-5-methylbenzoate
  • Methyl 5-bromo-2-iodobenzoate

Uniqueness

Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

methyl 5-iodo-2-(4-methylbenzoyl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO4/c1-10-3-5-11(6-4-10)15(18)21-14-8-7-12(17)9-13(14)16(19)20-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDDBJHZVUICJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249992
Record name Methyl 5-iodo-2-[(4-methylbenzoyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297150-02-8
Record name Methyl 5-iodo-2-[(4-methylbenzoyl)oxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=297150-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-iodo-2-[(4-methylbenzoyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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